molecular formula C8H5NO2SSe B12698995 5-(2-Thienylmethylene)-2,4-selenazolidinedione CAS No. 82085-60-7

5-(2-Thienylmethylene)-2,4-selenazolidinedione

Cat. No.: B12698995
CAS No.: 82085-60-7
M. Wt: 258.17 g/mol
InChI Key: SCMWDWNQAZTVSO-GQCTYLIASA-N
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Description

5-(2-Thienylmethylene)-2,4-selenazolidinedione is a heterocyclic compound that features a selenazolidinedione core with a thienylmethylene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Thienylmethylene)-2,4-selenazolidinedione typically involves the condensation of thiophene-2-carboxaldehyde with 2,4-selenazolidinedione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Thienylmethylene)-2,4-selenazolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thienylmethylene group can participate in electrophilic substitution reactions, particularly in the presence of strong electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong electrophiles such as halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Oxidized derivatives of the thienylmethylene group.

    Reduction: Reduced forms of the selenazolidinedione core.

    Substitution: Substituted thienylmethylene derivatives.

Scientific Research Applications

5-(2-Thienylmethylene)-2,4-selenazolidinedione has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-(2-Thienylmethylene)-2,4-selenazolidinedione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in various biochemical interactions .

Comparison with Similar Compounds

  • N,N′-bis(2-thienylmethylene)-1,2-diaminobenzene
  • N,N′-bis(2-thienylmethylene)-1,3-diaminobenzene
  • N,N′-bis(2-thienylmethylene)-1,4-diaminobenzene

Comparison: 5-(2-Thienylmethylene)-2,4-selenazolidinedione is unique due to the presence of the selenazolidinedione core, which imparts distinct chemical and biological properties.

Properties

CAS No.

82085-60-7

Molecular Formula

C8H5NO2SSe

Molecular Weight

258.17 g/mol

IUPAC Name

(5E)-5-(thiophen-2-ylmethylidene)-1,3-selenazolidine-2,4-dione

InChI

InChI=1S/C8H5NO2SSe/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11)/b6-4+

InChI Key

SCMWDWNQAZTVSO-GQCTYLIASA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)NC(=O)[Se]2

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)NC(=O)[Se]2

Origin of Product

United States

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